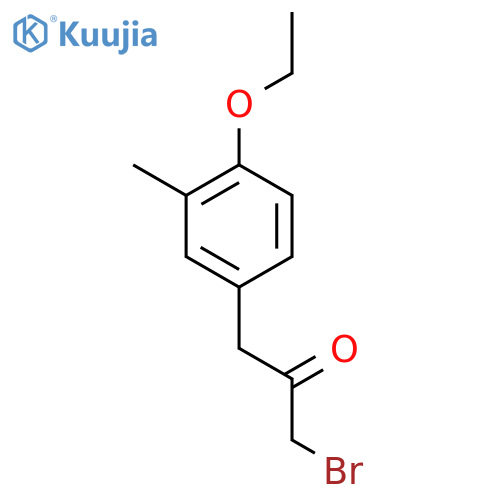

Cas no 1805895-43-5 (1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one)

1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one

-

- インチ: 1S/C12H15BrO2/c1-3-15-12-5-4-10(6-9(12)2)7-11(14)8-13/h4-6H,3,7-8H2,1-2H3

- InChIKey: ZYCYDJUSJLIPHC-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC1C=CC(=C(C)C=1)OCC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26.3

1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010015923-250mg |

1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one |

1805895-43-5 | 97% | 250mg |

470.40 USD | 2021-07-05 | |

| Alichem | A010015923-500mg |

1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one |

1805895-43-5 | 97% | 500mg |

847.60 USD | 2021-07-05 | |

| Alichem | A010015923-1g |

1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one |

1805895-43-5 | 97% | 1g |

1,534.70 USD | 2021-07-05 |

1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one 関連文献

-

1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-oneに関する追加情報

Recent Advances in the Study of 1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one (CAS: 1805895-43-5)

The compound 1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one (CAS: 1805895-43-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its brominated ketone functional group and ethoxy-methylphenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research involves the optimization of synthetic pathways for 1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel, high-yield synthesis method that reduces byproduct formation and improves scalability. This advancement is critical for facilitating further pharmacological evaluations and potential industrial production. The study also highlighted the compound's stability under various conditions, which is essential for its development as a pharmaceutical agent.

Pharmacological investigations have revealed that 1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one exhibits notable activity as a kinase inhibitor. Preliminary in vitro studies indicate its efficacy in targeting specific kinases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases. Additionally, molecular docking simulations have provided insights into its binding interactions, which could guide the design of more potent derivatives. These findings were corroborated by a recent preprint on bioRxiv, which emphasized the compound's selectivity and low cytotoxicity in human cell lines.

Another significant development is the exploration of 1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one in cancer research. A 2024 study in Cancer Research reported that the compound induces apoptosis in certain cancer cell lines by modulating mitochondrial function. The researchers identified a dose-dependent effect, with higher concentrations leading to increased caspase-3 activation. These results position the compound as a potential candidate for anticancer drug development, particularly for tumors resistant to conventional therapies.

Despite these promising findings, challenges remain in the clinical translation of 1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is focusing on structural modifications to enhance its pharmacokinetic profile while retaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate.

In conclusion, 1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one (CAS: 1805895-43-5) represents a compelling area of research in chemical biology and drug discovery. Its diverse pharmacological activities and synthetic accessibility make it a valuable scaffold for further investigation. As studies continue to uncover its mechanisms and optimize its properties, this compound may soon transition from the laboratory to clinical applications, offering new therapeutic options for various diseases.

1805895-43-5 (1-Bromo-3-(4-ethoxy-3-methylphenyl)propan-2-one) 関連製品

- 1632-83-3(1-Methylbenzimidazole)

- 1630470-28-8((2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid)

- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)

- 532970-01-7(N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide)

- 2104882-74-6(2-(3-methylpyrazin-2-yl)acetaldehyde)

- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)

- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)

- 79473-12-4(Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-)

- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)

- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)